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Compound Name: Hydroxy Pioglitazone (M-VII)

Cat. No.: B565302

An In-depth Technical Guide to the Characterization of Hydroxy Pioglitazone

Foreword

Hydroxy Pioglitazone, a principal active metabolite of the widely prescribed anti-diabetic agent
Pioglitazone, plays a crucial role in the overall therapeutic and pharmacokinetic profile of its
parent drug. For researchers, clinical scientists, and drug development professionals, a
thorough understanding of this metabolite's characteristics is paramount for accurate
bioanalysis, metabolic studies, and the development of next-generation therapeutics. This
guide provides a comprehensive technical overview of Hydroxy Pioglitazone, synthesizing
available data on its metabolic formation, physicochemical properties, and detailed analytical
protocols for its characterization and quantification.

Introduction and Metabolic Context

Pioglitazone, a member of the thiazolidinedione class, exerts its glucose-lowering effects by
acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma
(PPARY).[1][2] Upon oral administration, Pioglitazone undergoes extensive hepatic metabolism,
primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent,
CYP3A4.[3][4] This biotransformation leads to the formation of several metabolites, among
which Hydroxy Pioglitazone (also referred to as M-1V) is a major and pharmacologically active
entity.[2][5]

The metabolic conversion involves the hydroxylation of the parent Pioglitazone molecule.[2][3]
Hydroxy Pioglitazone, along with another active metabolite, Keto Pioglitazone (M-111), can be
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present at higher systemic concentrations than the parent drug at steady state, significantly
contributing to the overall therapeutic effect.[6]

Metabolic Pathway Overview

The enzymatic conversion of Pioglitazone to its hydroxylated metabolite is a critical step in its
mechanism of action and clearance. The process is primarily catalyzed by CYP2CS8, an
enzyme known for its role in the metabolism of numerous drugs.
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Caption: Metabolic conversion of Pioglitazone to its active metabolites.

Physicochemical and Structural Characterization

A precise understanding of the physicochemical properties of Hydroxy Pioglitazone is
fundamental for the development of analytical methods, formulation strategies, and for
predicting its behavior in biological systems.

Structural and Chemical Identity

o |[UPAC Name: 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-
thiazolidinedione[7][8][9]

e CAS Number: 146062-44-4[7][8][9]
e Molecular Formula: C19H20N204S[7][8][9]

e Molecular Weight: 372.44 g/mol [9]

Physicochemical Properties

The following table summarizes the known physicochemical properties of Hydroxy
Pioglitazone. It is important to note that comprehensive experimental data for properties such
as melting point and pKa are not readily available in the public domain and often require
dedicated laboratory determination.

Property Value/Description Source(s)

Appearance A solid. [6]

Soluble in Dimethylformamide

Solubility (DMF) and Dimethyl sulfoxide [6]
(DMSO0).

Calculated LogP 2.5 [10]

Exact Mass 372.11437830 Da [10]
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Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural
elucidation of Hydroxy Pioglitazone. While complete spectral datasets are often proprietary to
manufacturers of analytical standards, this section outlines the key techniques and expected
spectral features.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the
cornerstone for the quantification of Hydroxy Pioglitazone in complex biological matrices.[5]

« |onization: Positive ion electrospray ionization (ESI+) is typically employed.[5]
e Parent lon: The protonated molecule [M+H]* is observed at m/z 373.1.[11]

e Fragmentation: In tandem mass spectrometry (MS/MS), the most common fragmentation
involves the cleavage of the molecule to produce a characteristic product ion. The ion
transition monitored for quantification is typically m/z 373 — 150.[5][12]

A proposed fragmentation pattern can be inferred from the structure, where the m/z 150
product ion likely results from the cleavage of the ether linkage and subsequent rearrangement
of the pyridinyl ethoxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are crucial for the definitive structural confirmation of Hydroxy Pioglitazone.
While specific, publicly available spectra are scarce, commercial suppliers of the reference
standard typically provide this data as part of the certificate of analysis.[13] The expected *H
NMR spectrum would show characteristic signals for the aromatic protons on the phenyl and
pyridine rings, the methylene protons of the ethoxy bridge, the methine and methylene protons
of the thiazolidinedione ring, and the protons of the hydroxyethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.
Key expected absorption bands for Hydroxy Pioglitazone would include:
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O-H stretching from the hydroxyl group.

N-H stretching from the thiazolidinedione ring.

C=0 stretching from the dione carbonyl groups.

C-O-C stretching from the ether linkage.

Aromatic C-H and C=C stretching.

Commercial suppliers also list FTIR data as part of the characterization of their reference
standards.[13]

Analytical Methodology: Quantification in Biological
Matrices

The accurate quantification of Hydroxy Pioglitazone in plasma is critical for pharmacokinetic
and metabolic studies. LC-MS/MS is the gold standard for this application due to its high
sensitivity and selectivity.[6]

Sample Preparation

The primary goal of sample preparation is to extract Hydroxy Pioglitazone from the complex
plasma matrix and remove interfering substances.

¢ Solid-Phase Extraction (SPE): A robust method involving conditioning an SPE plate (e.g.,
Oasis HLB), loading the acidified plasma sample, washing away interferences, and eluting
the analyte with an organic solvent like methanol.[6]

» Protein Precipitation: A simpler and faster method where a precipitating agent like acetonitrile
is added to the plasma sample to denature and remove proteins.[11]

Chromatographic Separation (UPLC/HPLC)

Reversed-phase chromatography is universally used for the separation of Hydroxy Pioglitazone
from its parent drug and other metabolites.
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Caption: General workflow for the bioanalysis of Hydroxy Pioglitazone.
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Typical Chromatographic Conditions:

Parameter Typical Value Source(s)
ACQUITY UPLC BEH C18 (2.1

Column ) [6]
x 50 mm, 1.7 um) or equivalent
Gradient elution with 0.1%

Mobile Phase ammonium hydroxide and [6]
methanol

Flow Rate 600 pL/min [6]

Column Temp.

Ambient or controlled (e.g., 40
OC)

Injection Vol.

5-10 pL

[6]

Under these conditions, Hydroxy Pioglitazone typically has a retention time of approximately

1.34 minutes.[6]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple
Reaction Monitoring (MRM) mode.

MRM Parameters for Hydroxy Pioglitazone:

Parameter Value Source(s)
lonization Mode ESI Positive [5]
Precursor lon (Q1) m/z 373.1 [11]
Product lon (Q3) m/z 150.0 [51[12]
Internal Standard Deuterated Hydroxy [14]

Pioglitazone (e.g., d4)

Method Validation
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A robust analytical method for Hydroxy Pioglitazone must be validated according to regulatory
guidelines (e.g., FDA). Key validation parameters include:

e Linearity: The method should be linear over a defined concentration range (e.g., 0.5-2000
ng/mL).[5]

e Accuracy and Precision: Intra- and inter-day accuracy and precision should be within
acceptable limits (typically £15%).

o Selectivity and Specificity: No significant interference from endogenous plasma components
should be observed.

» Matrix Effect: The effect of the plasma matrix on ionization should be assessed and
minimized.

 Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-
term benchtop, long-term storage) must be established.[5]

Stability Profile

The stability of Hydroxy Pioglitazone is a critical parameter for ensuring the integrity of samples
during collection, storage, and analysis, as well as for understanding its shelf-life as a
reference material. While comprehensive forced degradation studies for Hydroxy Pioglitazone
are not widely published, studies on its parent compound, Pioglitazone, show degradation
under acidic, basic, and oxidative stress conditions.[15] Analytical methods for plasma have
demonstrated that Hydroxy Pioglitazone exhibits acceptable stability during freeze/thaw cycles
and short and long-term storage.[5]

Conclusion

Hydroxy Pioglitazone is a pharmacologically active and significant metabolite of Pioglitazone.
Its characterization is essential for a complete understanding of the clinical pharmacology of its
parent drug. This guide has detailed its metabolic origins, physicochemical and spectroscopic
properties, and provided an in-depth look at the state-of-the-art analytical methodologies for its
quantification. While certain experimental data points remain to be fully elucidated in the public
domain, the robust LC-MS/MS methods described herein provide a solid foundation for
researchers in the field of drug metabolism and bioanalysis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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